2,3-Dimethyl-1-benzofuran-5-amine
Overview
Description
2,3-Dimethyl-1-benzofuran-5-amine is an organic compound with the molecular formula C10H11NO. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science . Benzofuran derivatives are widely studied due to their unique structural features and potential therapeutic properties .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes, receptors, and cellular structures .
Mode of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Benzofuran derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which allows for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular structures .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1-benzofuran-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has shown binding affinity towards certain proteins involved in cell signaling pathways, thereby influencing cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby preventing uncontrolled cell growth . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles . These findings highlight the potential for long-term therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been found to accumulate in certain tissues, such as the brain and liver, where it exerts its biological effects . The localization and accumulation of this compound are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is essential for its role in modulating cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-benzofuran-5-amine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of transition-metal catalysis, such as palladium-catalyzed coupling reactions . These methods are advantageous due to their high efficiency and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-benzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2,3-Dimethyl-1-benzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Comparison with Similar Compounds
2,3-Dimethyl-1-benzofuran-5-amine can be compared with other benzofuran derivatives, such as:
- 2-Phenyl-1-benzofuran-5-amine
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,3-dimethyl-1-benzofuran-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDDRBNHBYQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498548 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3782-22-7 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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